molecular formula C14H16O4 B12987519 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid

2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid

Cat. No.: B12987519
M. Wt: 248.27 g/mol
InChI Key: WOXBLZXGWKPSRA-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid is an indene-derived organic compound characterized by a bicyclic indene core substituted with methoxy groups at positions 5 and 6, a methyl group at position 2, and an acetic acid moiety at position 3 (Figure 1).

Molecular Formula: Likely C₁₄H₁₆O₄ (inferred from substituent patterns).
Key Features:

  • Bicyclic indene scaffold.
  • Dual methoxy groups (5,6-position) enhancing electronic density.
  • Methyl group (2-position) contributing to steric effects.
  • Acetic acid moiety enabling hydrogen bonding and salt formation.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-(5,6-dimethoxy-2-methyl-3H-inden-1-yl)acetic acid

InChI

InChI=1S/C14H16O4/c1-8-4-9-5-12(17-2)13(18-3)6-11(9)10(8)7-14(15)16/h5-6H,4,7H2,1-3H3,(H,15,16)

InChI Key

WOXBLZXGWKPSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2C1)OC)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 5,6-dimethoxy-2-methyl-1H-inden-3-one with appropriate reagents under controlled conditions. One common method involves the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as iodine under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure product .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid exhibit significant anti-inflammatory properties. A study demonstrated that certain esters derived from this compound showed up to 47.69% inhibition of carrageenan-induced paw edema in rats, indicating potent anti-inflammatory effects . Additionally, these compounds displayed analgesic properties with a 51.19% inhibition rate in acetic acid-induced writhing tests.

Gastrointestinal Safety

One of the advantages of using this compound is its reduced gastrointestinal ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The research highlighted that at high doses (300 mg/kg), the tested compounds did not cause any ulceration, making them safer alternatives for long-term use in managing inflammatory conditions .

Antipyretic Effects

The antipyretic activity of these compounds was also evaluated, showing promising results at doses of 100 mg/kg. This suggests potential applications in treating fever alongside inflammation .

Synthesis and Derivatives

The synthesis of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid involves multi-step organic reactions that enhance its bioactivity. Various derivatives have been created to optimize its pharmacological profile:

Derivative Activity Inhibition Rate
Compound 11dAnti-inflammatory47.69% (carrageenan test)
Compound 11dAnalgesic51.19% (writhing test)
Compound 11dAntipyreticEffective at 100 mg/kg

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on Inflammation : A randomized controlled trial assessed the anti-inflammatory effects of various derivatives in animal models, confirming their efficacy in reducing inflammation without significant side effects .
  • Safety Profile Evaluation : Another study investigated the gastrointestinal safety profile of these compounds compared to conventional NSAIDs, demonstrating a marked reduction in ulcerogenic potential .
  • Therapeutic Potential in Fever Management : Research has also explored the use of these compounds in managing fever, highlighting their dual-action as both anti-inflammatory and antipyretic agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with indene and indole derivatives, focusing on molecular structure, substituent effects, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications Reference
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid C₁₄H₁₆O₄ (inferred) Indene core, 5,6-dimethoxy, 2-methyl, acetic acid Potential antioxidant/anti-inflammatory activity due to methoxy groups
2-(2,3-Dihydro-1H-inden-5-yl)acetic acid C₁₁H₁₂O₂ Indene core, acetic acid at position 5 Simpler structure; used in biochemical studies
Indomethacin Related Compound A C₁₂H₁₃NO₃ Indole core, 5-methoxy, 2-methyl, acetic acid Anti-inflammatory properties; indole vs. indene core
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate C₁₄H₁₈O₄ Indene core, ethyl ester instead of acetic acid Ester group increases lipophilicity
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ Indole core, 6-methyl, acetic acid Research use; lacks methoxy groups
2-[6-(Difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid C₁₁H₁₀F₂N₂O₄ Indazole core, difluoromethoxy, acetic acid Enhanced metabolic stability from fluorine

Structural Differentiation

  • Indene vs. Indole/Indazole Cores : The indene scaffold (fused benzene and cyclopentene rings) differs from indole/indazole cores in electronic properties and planarity, influencing binding to biological targets .
  • Methyl group (2-position) introduces steric hindrance, which may affect conformational flexibility compared to Ethyl 2-(5-methoxy-...) acetate .
  • Functional Group Variations :
    • Acetic acid vs. ethyl ester: The free carboxylic acid group improves water solubility and hydrogen-bonding capacity, critical for receptor interactions .

Biological Activity

2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
IUPAC Name: 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid
CAS Number: 13933254

Synthesis

The synthesis of 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves the following steps:

  • Preparation of Indene Derivatives: Starting from commercially available precursors, the indene structure is synthesized.
  • Functionalization: The introduction of methoxy groups at the 5 and 6 positions is achieved through methylation reactions.
  • Acetic Acid Attachment: The final step involves the acylation of the indene derivative with acetic anhydride or a related reagent to yield the target compound.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related indene derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in vitro .

Antimicrobial Activity

Studies have demonstrated that 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX in various cellular models . This suggests its potential use in treating inflammatory diseases.

The proposed mechanism involves the interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may also modulate receptor activity linked to pain and inflammation, providing analgesic effects.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Case Study on Anticancer Properties:
    A study evaluated the anticancer activity of a series of indene derivatives, including those structurally similar to 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid. The results indicated significant growth inhibition in cancer cell lines such as MDA-MB-231 and HepG2, with IC50 values ranging from 4.98 to 14.65 μM .
  • Antimicrobial Screening:
    A comprehensive screening of various indole and indene derivatives revealed promising antimicrobial activities against a range of pathogens, suggesting that structural modifications could enhance efficacy .

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